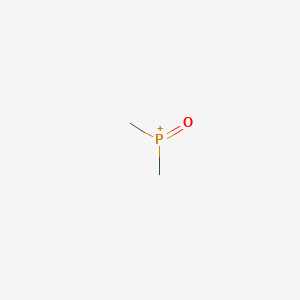

二甲基膦氧化物

描述

Dimethylphosphine oxide, also known as Dimethylphosphine oxide, is a useful research compound. Its molecular formula is C2H6OP+ and its molecular weight is 77.04 g/mol. The purity is usually 95%.

The exact mass of the compound Dimethylphosphine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

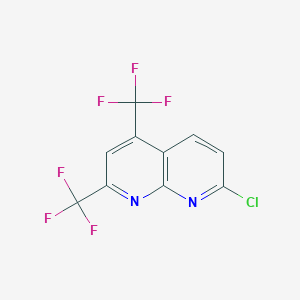

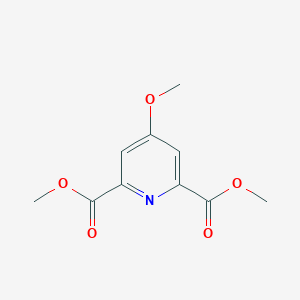

含磷(V)取代的六元N-杂环的合成

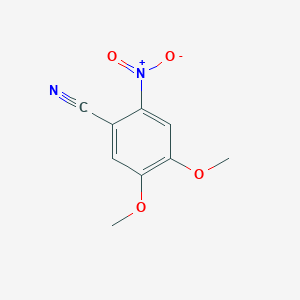

二甲基膦氧化物用于合成含磷(V)取代的六元N-杂环 . 这些杂环非常重要,因为它们包括各种生物活性化合物、药物、先进材料和有机合成的有价值的反应中间体 .

染料和聚合物的设计

在材料化学中,可以使用二甲基膦氧化物合成的五价磷取代的杂环用于设计具有优异特性的染料和聚合物 .

金属催化有机反应中的路易斯酸和配体

这些化合物作为金属催化有机反应中的路易斯酸和配体而引起人们的兴趣 .

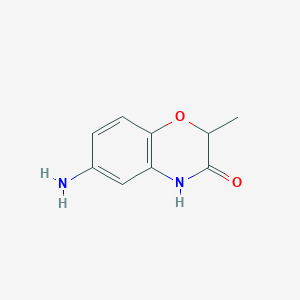

生物活性

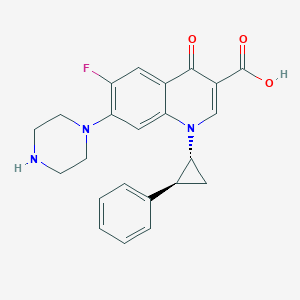

含磷(V)取代的杂环表现出广泛的生物活性。 例如,吡啶用于设计抗癌药、抗糖尿病药和强心剂、抗氧化剂、人葡萄糖激酶激活剂、NMDA受体拮抗剂和金属蛋白配体 .

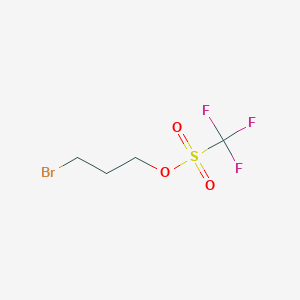

抗菌剂和叶面除草剂

可以使用二甲基膦氧化物合成的磷修饰的哒嗪是作为抗菌剂和叶面除草剂的有希望的候选者 .

二氢乳清酸脱氢酶和丙型肝炎病毒聚合酶抑制剂

人胰高血糖素样肽-1受体的调节剂

哒嗪作为人胰高血糖素样肽-1受体的调节剂而引起人们的兴趣 .

细胞周期蛋白依赖性激酶

生化分析

Biochemical Properties

It is known that it can undergo hydroxymethylation with formaldehyde This suggests that it may interact with enzymes and other biomolecules that are involved in methylation reactions

Cellular Effects

It has been used in the preparation of substituted piperazine derivatives as DGKα/DGKζ inhibitors for the treatment of viral infections and cancer This suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to undergo hydroxymethylation with formaldehyde , suggesting that it may interact with biomolecules through methylation reactions It may also bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Metabolic Pathways

It is known to undergo hydroxymethylation with formaldehyde , suggesting that it may be involved in methylation pathways

属性

IUPAC Name |

dimethyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAWEUZTDVWTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992833 | |

| Record name | Dimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7211-39-4 | |

| Record name | Dimethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007211394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula, weight, and spectroscopic data for Dimethylphosphine oxide?

A1: Dimethylphosphine oxide (DMPO) has the molecular formula C2H7OP and a molecular weight of 94.07 g/mol. Spectroscopically, it is characterized by a strong P=O stretching band in the infrared (IR) spectrum around 1170 cm-1 []. The 31P NMR spectrum typically shows a singlet in the range of 35-50 ppm, depending on the solvent and substituents [, , , ]. The 1H NMR spectrum exhibits a doublet for the methyl protons (P-CH3) around 1.2-1.5 ppm with a coupling constant (JP-H) of about 13-14 Hz [, , ].

Q2: How does the dimethylphosphinoyl group influence the physicochemical properties of molecules?

A2: The dimethylphosphinoyl group [P(O)Me2] is often referred to as a “magic” group in drug design due to its positive impact on solubility, bioavailability, and ability to modulate interactions with biological targets []. For example, compared to its isosteres, a synthesized 5-P(O)Me2-isoxazoline exhibited improved ADME parameters according to SwissADME Web Tool predictions [].

Q3: What are some common synthetic routes to Dimethylphosphine oxide derivatives?

A3: DMPO derivatives can be synthesized through various methods:

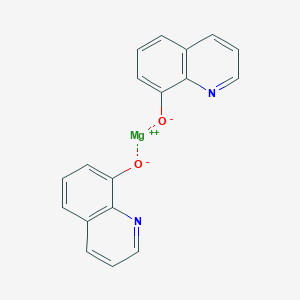

- Williamson Reaction: (Chloromethyl)dimethylphosphine oxide reacts with sodium alcoholates of amino alcohols to yield (aminoalkyloxymethyl)dimethylphosphine oxides []. Similarly, reactions with sodium salts of hydroxypyridines and 8-hydroxyquinoline produce (pyridyloxymethylene)dimethylphosphine oxides and (8-quinolyloxymethylene)dimethylphosphine oxide, respectively [].

- Addition Reactions: DMPO readily adds to 3-thiazolines, yielding dimethyl 4-thiazolidinylphosphine oxides [, ]. It can also add to carbonyl compounds, leading to α-hydroxyphosphine oxides [].

- Strecker-Type Reaction: Diethyl phosphite or DMPO can be added to cyclic imines in a Strecker-type reaction to synthesize α-amino phosphonic esters and α-amino phosphine oxides [].

Q4: Can Dimethylphosphine oxide be used as a reagent in [3+2] cycloaddition reactions?

A4: Yes, (diazomethyl)dimethylphosphine oxide, generated in situ from its corresponding amine, undergoes [3+2] cycloadditions with electron-poor alkynes and alkenes, affording P(O)Me2-substituted pyrazoles and pyrazolines, respectively [].

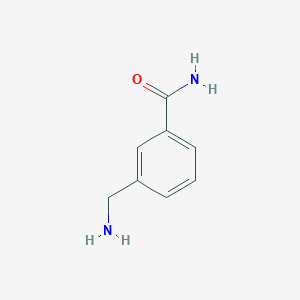

Q5: How is Dimethylphosphine oxide utilized in peptide chemistry?

A5: N-Methyl-N-trimethylsilylaminomethyl-dimethylphosphine oxide reacts with acyl chlorides to yield phosphorus-containing peptoids bearing the dimethylphosphino group [].

Q6: What is the role of Dimethylphosphine oxide in platinum-catalyzed nitrile hydration?

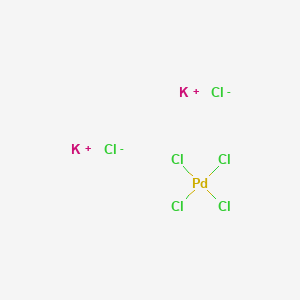

A6: Dimethylphosphine oxide, along with other secondary phosphine oxides, acts as a ligand in platinum(II) catalysts for the selective hydration of hindered and sensitive nitriles to amides under mild conditions []. These reactions proceed with high selectivity, even at low catalyst loadings, and are tolerant to various functional groups.

Q7: How do Dimethylphosphine oxide headgroups influence the forces between non-ionic surfactant layers?

A7: When exposed in non-ionic surfactant layers, dimethylphosphine oxide headgroups contribute to short-range repulsive forces (1-3 nm) []. These forces, influenced by hydration and steric effects, exhibit temperature dependence, with thicker layers and stronger repulsive forces observed at higher temperatures. This behavior influences the phase behavior of the surfactant-water system.

Q8: How is Dimethylphosphine oxide studied using computational chemistry?

A8: Computer simulations, such as those employing the CS-FE/MT model, help predict the free energy of micellization for systems containing DMPO and other surfactants []. While computationally demanding, these simulations provide valuable insights into the interactions and behavior of DMPO in complex systems, especially concerning the formation of multicomponent micelles. Additionally, density functional theory (DFT) has been used to study the dimerization of hydrophosphoryl compounds, including DMPO, and the proton transfer processes within these dimers [].

Q9: How do structural modifications of the Dimethylphosphine oxide moiety affect biological activity?

A9: While the provided research focuses primarily on the synthesis and reactivity of DMPO derivatives, it highlights the significance of the dimethylphosphinoyl group in medicinal chemistry. Modifications to this group can significantly impact a compound's activity, potency, and selectivity. For instance, replacing the oxygen in DMPO with sulfur to form dimethylphosphine sulfide alters its reactivity and coordination behavior [, , ]. Further studies focusing on the systematic variation of substituents on the phosphorus atom and exploring different heteroatom substitutions would provide a more comprehensive understanding of the SAR for this class of compounds.

Q10: What are some potential applications of Dimethylphosphine oxide derivatives?

A10: DMPO derivatives have shown promise in various fields:* Plant Growth Regulation: Triazolo[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives of aminomethyl- and aminomethyloxymethyl dimethylphosphine oxides have exhibited herbicidal and plant growth regulating activities []. * Medicinal Chemistry: The dimethylphosphinoyl group is a valuable pharmacophore in drug design. DMPO derivatives, particularly those incorporating isoxazoline rings, show potential for developing focused combinatorial libraries for drug discovery [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)